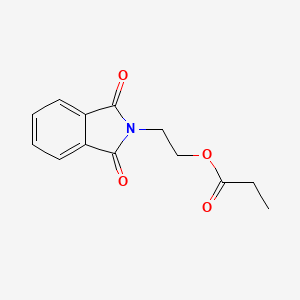![molecular formula C13H14N6O2S B12129986 4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide CAS No. 21266-67-1](/img/structure/B12129986.png)
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide: , also known by its chemical formula C₁₃H₁₄N₆O₂S , is a compound with interesting properties. Let’s explore further.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves the reaction of p-toluenesulfonyl chloride (TsCl) with 2-(7H-purin-6-ylamino)ethylamine . The reaction proceeds as follows:
TsCl+2-(7H-purin-6-ylamino)ethylamine→this compound
Reaction Conditions:
The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at low temperatures. Acidic conditions facilitate the formation of the sulfonamide bond.
Industrial Production:
Industrial-scale production methods involve optimization of reaction conditions, purification steps, and yield enhancement.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
The major products depend on the specific reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones.
Scientific Research Applications
Medicine: This compound has potential as a therapeutic agent due to its sulfonamide moiety, which can interact with enzymes or receptors.
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its effects on cellular processes and biological pathways.
Mechanism of Action
The compound likely exerts its effects by interfering with enzyme activity or protein binding. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
While there are related sulfonamides, the unique combination of the purine ring and the sulfonamide group distinguishes 4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide.
Similar Compounds
4-[2-(5H-purin-6-ylamino)ethyl]benzenesulfonamide: (CAS: ): A close analog with a different purine substitution pattern.
Properties
CAS No. |
21266-67-1 |
|---|---|
Molecular Formula |
C13H14N6O2S |
Molecular Weight |
318.36 g/mol |
IUPAC Name |
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N6O2S/c14-22(20,21)10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,14,20,21)(H2,15,16,17,18,19) |
InChI Key |
HNTKMTOFOQSLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)

![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
